molecular formula C22H25NO2 B5236078 1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]

1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B5236078
M. Wt: 335.4 g/mol
InChI Key: CXQWOFBSDBXZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine], also known as DMBI-Piperidine, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]ine has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its use as a fluorescent probe for detecting protein-protein interactions and as a potential ligand for imaging the brain.

Mechanism of Action

1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]ine has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cellular processes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]ine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the accumulation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. In addition, 1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]ine has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]ine is its high selectivity for protein kinases, which makes it a promising therapeutic agent for diseases that are caused by dysregulated kinase activity. However, its low solubility in aqueous solutions can make it difficult to work with in lab experiments.

Future Directions

Future research on 1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]ine could focus on developing more efficient synthesis methods, improving its solubility, and studying its potential as a therapeutic agent for other diseases. It could also be studied for its use as a tool for studying protein-protein interactions and as a potential imaging agent for the brain.

Synthesis Methods

1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]ine can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with indan-1-one to produce 1-(3,4-dimethoxybenzyl)indan-1-one. This intermediate is then reacted with piperidine in the presence of a Lewis acid catalyst to yield 1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]ine.

properties

IUPAC Name

1'-[(3,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-24-20-8-7-17(15-21(20)25-2)16-23-13-11-22(12-14-23)10-9-18-5-3-4-6-19(18)22/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWOFBSDBXZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

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